molecular formula C10H14ClNO3 B1613137 Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride CAS No. 74273-47-5

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

Cat. No.: B1613137
CAS No.: 74273-47-5
M. Wt: 231.67 g/mol
InChI Key: VUEACPSVBZTUCV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its solid physical form and a melting point range of 183-186°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyphenyl)acetate: Similar in structure but with a hydroxyl group instead of a methoxy group.

    Methyl 2-(3,4-dihydroxyphenyl)acetate: Contains two hydroxyl groups on the phenyl ring.

    Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride: Similar but with an amino group in a different position.

Uniqueness

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its methoxy group and amino group make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEACPSVBZTUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626144
Record name Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74273-47-5
Record name Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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